molecular formula C18H34O7 B8132709 Bis-PEG3-t-butyl ester

Bis-PEG3-t-butyl ester

Cat. No.: B8132709
M. Wt: 362.5 g/mol
InChI Key: BIABJXAWGDLLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-PEG3-t-butyl ester, also known as bis-polyethylene glycol-3-t-butyl ester, is a bifunctional polyethylene glycol derivative. It is characterized by two t-butyl ester end groups. The compound is widely used in pharmaceutical research and development due to its enhanced solubility, biocompatibility, and minimal immunogenicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bis-PEG3-t-butyl ester typically involves the esterification of polyethylene glycol with t-butyl alcohol. One efficient method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Safety measures are also implemented to handle the reagents and by-products effectively .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG3-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-PEG3-t-butyl ester is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bis-PEG3-t-butyl ester involves its role as a linker or spacer molecule. It facilitates the conjugation of different molecules, enhancing their solubility, stability, and bioavailability. The compound interacts with molecular targets through its ester groups, forming stable linkages that improve the overall properties of the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

  • Bis-PEG2-t-butyl ester
  • Bis-PEG4-t-butyl ester
  • Bis-PEG6-t-butyl ester
  • Bis-PEG9-t-butyl ester
  • Bis-PEG11-t-butyl ester
  • Bis-PEG13-t-butyl ester

Uniqueness

Bis-PEG3-t-butyl ester stands out due to its optimal chain length, which provides a balance between solubility and stability. Compared to shorter or longer PEG derivatives, this compound offers enhanced biocompatibility and minimal immunogenicity, making it ideal for pharmaceutical applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O7/c1-17(2,3)24-15(19)7-9-21-11-13-23-14-12-22-10-8-16(20)25-18(4,5)6/h7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIABJXAWGDLLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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